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Compound of Interest

Compound Name:
3-(Chloromethyl)-4-

methylbenzenesulfonyl fluoride

CAS No.: 2137559-54-5

Cat. No.: B2437173

Get Quote

Synonyms, Synthesis, and SuFEx Applications in Drug
Discovery
Executive Summary
3-chloromethyl-p-toluenesulfonyl fluoride represents a class of bifunctional electrophiles critical

to modern chemical biology. These compounds combine a "soft" electrophile

(chloromethyl/benzyl chloride) capable of alkylating nucleophiles (cysteine/lysine) with a

"latent" electrophile (sulfonyl fluoride) designed for Sulfur-Fluoride Exchange (SuFEx).

This guide deconstructs the identity of this compound, resolves common nomenclature

conflicts, and provides validated protocols for its application in Activity-Based Protein Profiling

(ABPP) and covalent inhibitor design.

Nomenclature & Synonyms
Precise identification is paramount when sourcing reagents for covalent docking or synthesis.

The table below resolves the ambiguity between the theoretical tri-substituted isomer and the
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common functional analogs.

Table 1: Synonyms and Structural Identification

Compound Name
Structure
Description

CAS Number
Common
Synonyms /
Abbreviations

3-chloromethyl-p-

toluenesulfonyl

fluoride

Target Structure:

Benzene ring with -

SO₂F (1), -CH₂Cl (3), -

CH₃ (4).

Not Assign.

m-chloromethyl-tosyl

fluoride; 2-

chloromethyl-4-

fluorosulfonyltoluene

4-

(chloromethyl)benzen

esulfonyl fluoride

Primary Analog:

Benzene ring with -

SO₂F (1), -CH₂Cl (4).

455-21-0

CMSF; p-

chloromethylbenzenes

ulfonyl fluoride; 4-

fluorosulfonylbenzyl

chloride

3-

(chloromethyl)benzen

esulfonyl fluoride

Meta Analog:

Benzene ring with -

SO₂F (1), -CH₂Cl (3).

Rare

m-

chloromethylbenzenes

ulfonyl fluoride

p-Toluenesulfonyl

fluoride

Parent Scaffold:

Benzene ring with -

SO₂F (1), -CH₃ (4).

455-16-3

PMSF (Note: PMSF

usually refers to

phenylmethanesulfony

l fluoride, but "Tosyl

fluoride" is the correct

parent here).

Critical Distinction: Researchers often confuse PMSF (Phenylmethanesulfonyl fluoride, a serine

protease inhibitor) with Tosyl Fluoride (p-Toluenesulfonyl fluoride). The compound in question is

a chloromethyl derivative of the Tosyl scaffold, adding alkylating capability to the SuFEx core.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2437173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties & Mechanism of Action
The value of chloromethyl-p-toluenesulfonyl fluoride derivatives lies in their bifunctional

reactivity. They serve as "linchpins" in fragment-based drug discovery (FBDD).

Reactivity Profile
Chloromethyl Group (-CH₂Cl): A reactive alkyl halide.

Mechanism: Sɴ2 substitution.

Target: Thiols (Cysteine), Amines (Lysine/N-terminus), or synthetic nucleophiles (Azides

for Click).

Condition: Mild basic conditions (pH 7.5–8.5).

Sulfonyl Fluoride Group (-SO₂F): A SuFEx warhead.[1][2]

Mechanism: Sulfur-Fluoride Exchange.[1][2][3][4][5]

Target: Tyrosine, Serine, Lysine, Histidine.

Condition: Requires activation (e.g., protein environment or specific Lewis acid catalysis)

or proximity-induced reactivity. It is stable in aqueous buffer, unlike sulfonyl chlorides.

Stability
Hydrolysis: The -SO₂F bond is highly stable to hydrolysis at neutral pH, making it superior to

-SO₂Cl for biological applications.

Storage: Store at -20°C under inert atmosphere (Ar/N₂). The chloromethyl group is sensitive

to moisture over long periods (hydrolysis to alcohol).

Visualizing the Reactivity Workflow
The following diagram illustrates the dual-reactivity pathway, utilizing the chloromethyl group for

ligand attachment and the sulfonyl fluoride for covalent protein capture (SuFEx).
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Reaction Conditions

3-chloromethyl-p-toluenesulfonyl fluoride
(Bifunctional Probe)

Ligand-Probe Conjugate
(Sulfonyl Fluoride Intact)

Step 1: Alkylation (SN2)
(-CH2Cl + Nucleophile-Ligand)

Functional Ligand
(Drug Fragment / Fluorophore)

Covalent Protein-Ligand Complex
(SuFEx Bond Formed)

Step 2: SuFEx Reaction
(-SO2F + Protein-OH/NH2)

Target Protein
(Nucleophilic Residue: Tyr/Ser/Lys)

Step 1: pH 8.0, 25°C, 1-4h

Step 2: Proximity-driven or DBU cat.

Click to download full resolution via product page

Figure 1: Bifunctional workflow for chloromethyl-sulfonyl fluoride probes. The chloromethyl

group allows attachment of a payload (Step 1), while the sulfonyl fluoride remains latent until

protein engagement (Step 2).

Experimental Protocols
These protocols are designed for the 4-(chloromethyl)benzenesulfonyl fluoride analog (CMSF)

but are applicable to the 3-isomer.

Protocol A: Synthesis of Ligand-Probe Conjugates
(Alkylation)
Objective: Attach a drug pharmacophore or fluorophore to the probe via the chloromethyl

group.

Reagents:

CMSF (1.0 eq)
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Nucleophilic Ligand (e.g., Amine or Thiol containing scaffold) (1.1 eq)

Base: Diisopropylethylamine (DIPEA) or K₂CO₃

Solvent: Anhydrous DMF or MeCN

Procedure:

Dissolution: Dissolve the nucleophilic ligand in anhydrous DMF (0.1 M).

Activation: Add DIPEA (2.0 eq) and stir for 10 min at Room Temperature (RT).

Addition: Add CMSF (1.0 eq) dropwise to the solution.

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = Ligand + 200.6 Da -

HCl).

Purification: Dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.

Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: SuFEx Protein Labeling (Covalent Capture)
Objective: Covalently modify a target protein using the sulfonyl fluoride warhead.

Reagents:

Ligand-Probe Conjugate (from Protocol A)

Target Protein (1 µM in PBS, pH 7.4)

Optional: Tyrosine SuFEx enhancer (if not proximity-driven)

Procedure:

Incubation: Add Conjugate (10–100 µM final) to Protein solution.

Time Course: Incubate at 37°C for 1–24 hours. Sulfonyl fluorides are slow-acting "sleepers"

and require time or tight binding to react.
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Quenching: Stop reaction by adding 4X SDS-PAGE loading buffer (containing β-

mercaptoethanol).

Analysis: Analyze via Western Blot (if biotinylated) or Intact Protein Mass Spectrometry.

Success Metric: Mass shift of +[Probe MW - HF] (Loss of Fluoride, approx -20 Da from

probe mass).

Applications in Drug Development[1][2][4]
Fragment Linking: The chloromethyl group allows the rapid construction of "SuFExable"

libraries. Fragments are alkylated with the probe and then screened against proteins to find

covalent binders.

Protease Inhibition: Similar to PMSF and TLCK, these compounds inhibit serine proteases.

The chloromethyl group can alkylate the active site Histidine, while the sulfonyl fluoride

modifies the Serine, potentially creating a "double-tap" irreversible inhibition mechanism.

Activity-Based Protein Profiling (ABPP): By attaching a click handle (alkyne) to the

chloromethyl group, the sulfonyl fluoride serves as a broad-spectrum probe for

Tyrosine/Lysine reactivity in the proteome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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